molecular formula C10H17NO4 B6285041 tert-butyl N-[3-(2-oxoethyl)oxetan-3-yl]carbamate CAS No. 2137575-41-6

tert-butyl N-[3-(2-oxoethyl)oxetan-3-yl]carbamate

Cat. No. B6285041
CAS RN: 2137575-41-6
M. Wt: 215.2
InChI Key:
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Description

“tert-butyl N-[3-(2-oxoethyl)oxetan-3-yl]carbamate” is also known as N-Boc-2-aminoacetaldehyde . It is an organic building block with the linear formula: HCOCH2NHCO2C(CH3)3 . The molecular weight is 159.18 .


Synthesis Analysis

N-Boc-2-aminoacetaldehyde reacts with Horner-Wadsworth-Emmons (HWE) reagent to afford γ-aminobutyric acid (GABA)-derived α-keto amide/ester units . It is also used in a three-component synthesis of pyrrolidines involving 1,3-dipolar cycloaddition .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES string: CC©©OC(=O)NCC=O . The InChI key is ACNRTYKOPZDRCO-UHFFFAOYSA-N .


Chemical Reactions Analysis

The α-Methylenation of this amino aldehyde proceeds in a quick and efficient manner using a recently reported protocol involving formaldehyde and catalysis by either pyrrolidine proprionic acid or the dipeptide L-Pro-β-Ala .


Physical And Chemical Properties Analysis

The compound has a refractive index n20/D of 1.455 (lit.) . It has a predicted density of 1.035±0.06 g/cm3 , and a predicted boiling point of 237.2±23.0 °C . The vapor pressure is 0.0454mmHg at 25°C .

properties

{ "Design of the Synthesis Pathway": "The synthesis of tert-butyl N-[3-(2-oxoethyl)oxetan-3-yl]carbamate can be achieved through a multi-step reaction pathway involving the use of various reagents and catalysts.", "Starting Materials": [ "tert-butyl carbamate", "2-oxoethyl bromide", "sodium hydride", "3-chlorooxetane", "potassium carbonate", "acetonitrile", "diethyl ether", "water" ], "Reaction": [ "Step 1: tert-butyl carbamate is reacted with 2-oxoethyl bromide in the presence of sodium hydride to form tert-butyl N-(2-oxoethyl)carbamate.", "Step 2: 3-chlorooxetane is added to the reaction mixture and heated to form tert-butyl N-[3-(2-chloroethyl)oxetan-3-yl]carbamate.", "Step 3: The chloro group is replaced with a carbamate group by reacting the intermediate product with potassium carbonate in acetonitrile to form tert-butyl N-[3-(2-oxoethyl)oxetan-3-yl]carbamate.", "Step 4: The final product is isolated by filtration and washed with diethyl ether and water." ] }

CAS RN

2137575-41-6

Molecular Formula

C10H17NO4

Molecular Weight

215.2

Purity

95

Origin of Product

United States

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